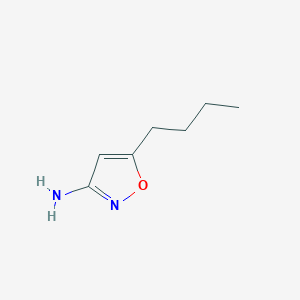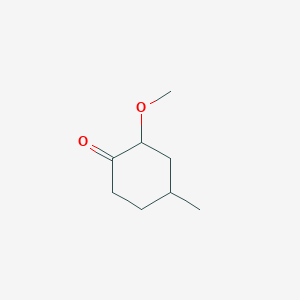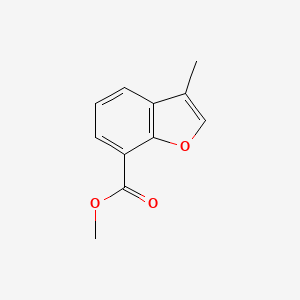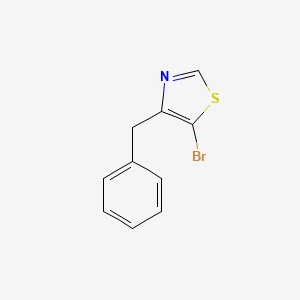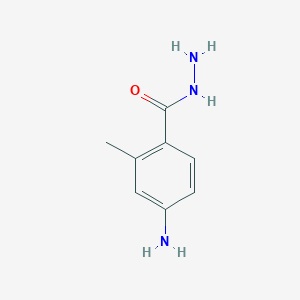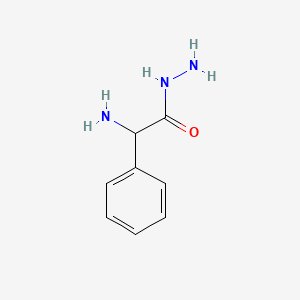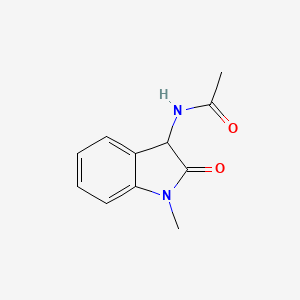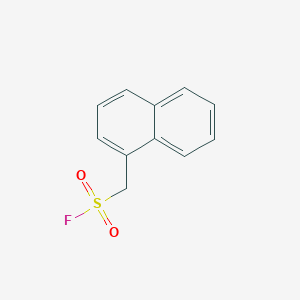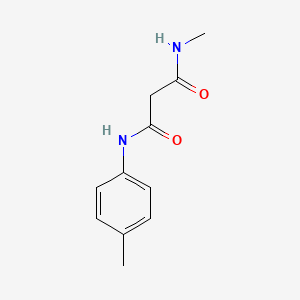
5-(benzyloxy)oxepan-2-one
Übersicht
Beschreibung
“5-(benzyloxy)oxepan-2-one” is a chemical compound with the molecular formula C13H16O3 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of “5-(benzyloxy)oxepan-2-one” can involve several steps. One method involves the reaction of aldehydes and ketones with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .Molecular Structure Analysis
The molecular structure of “5-(benzyloxy)oxepan-2-one” is determined by its molecular formula, C13H16O3 . The structure includes a seven-membered ring with an oxygen atom, a carbonyl group, and a benzyloxy group .Chemical Reactions Analysis
The chemical reactions involving “5-(benzyloxy)oxepan-2-one” can be complex. For instance, the oxygen in the compound can act as a nucleophile in competition with nitrogen, leading to the formation of a hemiketal or an oxime . The reaction with nitrogen is essentially irreversible as the adduct dehydrates .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(benzyloxy)oxepan-2-one” are determined by its molecular structure. These properties include its molecular weight, density, and possibly its color, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles : 1-(Benzyloxy)-1,2,3-triazole, related to 5-(benzyloxy)oxepan-2-one, can be used for the introduction of various substituents at the 5-position of 1,2,3-triazoles, a process useful in synthesizing diverse chemical compounds (Uhlmann et al., 1997).
Facilitating Synthesis of Pharmacologically Active Scaffolds : An example includes the one-pot synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines using a process that involves 2-allyloxyaryl groups, providing access to pharmacologically active heterocyclic scaffolds (Calder et al., 2015).
As a Precursor and Protecting Group : 5-Benzyloxy-1,2,4-oxadiazoles and 1,2,4-oxadiazolin-5-ones, related to 5-(benzyloxy)oxepan-2-one, are useful as precursors and protecting groups for amidine moieties in chemical syntheses (Bolton et al., 1995).
Material Science and Engineering Applications
- In the Field of Corrosion Inhibition : Epoxy pre-polymers, similar in structure to 5-(benzyloxy)oxepan-2-one, have been explored as new and effective materials for corrosion inhibition of carbon steel in acidic mediums, showing potential in the field of material protection and engineering (Dagdag et al., 2019).
Pharmacological Research
Synthesis of Biologically Active Compounds : Compounds like 5-(benzyloxy)oxepan-2-one can be instrumental in the synthesis of various biologically active compounds, such as 1,4-benzodiazepines, which have shown promise in preliminary experiments for antidepressant and analgesic effects (Singh et al., 2010).
Antimicrobial Applications : Benzofuran-based analogues, similar in structure to 5-(benzyloxy)oxepan-2-one, have been synthesized and evaluated for antimicrobial activity, demonstrating the potential for developing new antimicrobial agents (Shankar et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-phenylmethoxyoxepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13-7-6-12(8-9-15-13)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLRHBIRPJOGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OCCC1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)oxepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)
![2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde](/img/structure/B6603829.png)

